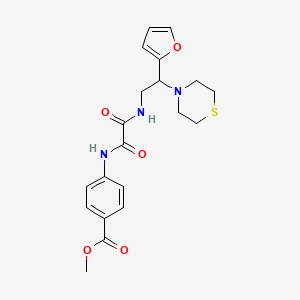

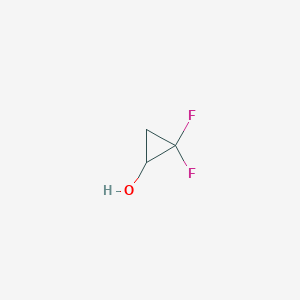

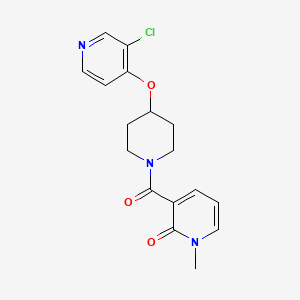

![molecular formula C19H15ClN4O2S B2706440 3-((2-chlorobenzyl)thio)-7-(2-methoxyphenyl)-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one CAS No. 1243029-46-0](/img/structure/B2706440.png)

3-((2-chlorobenzyl)thio)-7-(2-methoxyphenyl)-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “3-((2-chlorobenzyl)thio)-7-(2-methoxyphenyl)-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one” is a complex organic molecule that contains several functional groups, including a triazolo[4,3-a]pyrazin-8(7H)-one ring, a 2-chlorobenzyl thioether group, and a 2-methoxyphenyl group .

Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds, such as 1,2,4-triazolo[4,3-a]pyridines, can be synthesized via an oxidative [4 + 1] annulation in the presence of I2–DMSO . This protocol enables the synthesis of triazolo[4,3-a]pyridine–quinoline linked diheterocycles via a direct oxidative functionalization of sp3 C–H bonds of 2-methyl-azaheteroarenes .Molecular Structure Analysis

The molecular structure of this compound would be complex due to the presence of several functional groups and a heterocyclic ring. The exact structure could be determined using techniques such as X-ray diffractometry .Chemical Reactions Analysis

The chemical reactions involving this compound would likely be influenced by the functional groups present. For example, the 2-chlorobenzyl thioether group might undergo nucleophilic substitution reactions, while the triazolo[4,3-a]pyrazin-8(7H)-one ring might participate in electrophilic aromatic substitution reactions .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact molecular structure. Properties such as density, thermal stability, and photostability could be determined experimentally .Scientific Research Applications

Chemical Properties and Synthesis

Compounds similar to "3-((2-chlorobenzyl)thio)-7-(2-methoxyphenyl)-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one" have been the subject of extensive synthetic studies, highlighting their potential for chemical transformations and the creation of novel heterocyclic compounds. For instance, [1,2,4]triazolo[4,3-a]pyrazines have been synthesized through various methods, including valence bond isomerization and electrophilic substitution, leading to the creation of new heterocycles with potential pharmacological activities (Béres et al., 1999). These synthetic approaches are crucial for developing compounds with improved biological activities and for exploring the chemical space of triazolopyrazines and related scaffolds.

Biological Applications

Several studies have demonstrated the potential biological activities of [1,2,4]triazolo and related compounds, making them of interest in medicinal chemistry. For instance, compounds featuring the [1,2,4]triazolo[3,4-b][1,3,4]thiadiazole scaffold have shown promising antimicrobial activities (Bektaş et al., 2010). Similarly, [1,2,4]triazolo[4,3-a]pyrazin-3-one derivatives have been identified as potent adenosine human receptor antagonists, suggesting their utility in designing drugs targeting neurological disorders (Falsini et al., 2017). These findings underscore the importance of [1,2,4]triazolo and related compounds in developing new therapeutic agents.

Anticoronavirus and Antitumoral Activity

The discovery of compounds with dual anticoronavirus and antitumoral activity highlights the versatility of the [1,2,4]triazolo[3,4-b][1,3,4]thiadiazine scaffold. A series of derivatives have shown promising in vitro activity, demonstrating the potential of these compounds in addressing viral infections and cancer (Jilloju et al., 2021). This dual activity emphasizes the therapeutic potential of [1,2,4]triazolo derivatives and the importance of further research in this area.

Properties

IUPAC Name |

3-[(2-chlorophenyl)methylsulfanyl]-7-(2-methoxyphenyl)-[1,2,4]triazolo[4,3-a]pyrazin-8-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H15ClN4O2S/c1-26-16-9-5-4-8-15(16)23-10-11-24-17(18(23)25)21-22-19(24)27-12-13-6-2-3-7-14(13)20/h2-11H,12H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UDZXQJGCHYGHOK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1N2C=CN3C(=NN=C3SCC4=CC=CC=C4Cl)C2=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H15ClN4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

398.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

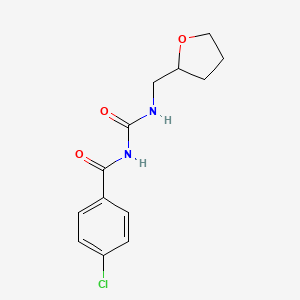

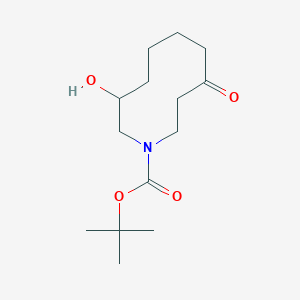

![5-[1-(4-tert-butylbenzoyl)piperidin-4-yl]-4-(4-fluorobenzyl)-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B2706357.png)

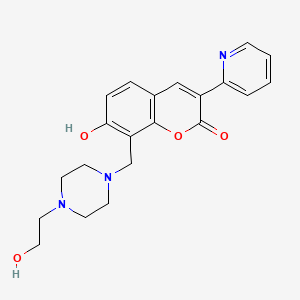

![8,9-Dimethoxy-2-methyl-5-((4-methylbenzyl)thio)-[1,2,4]triazolo[1,5-c]quinazoline](/img/structure/B2706361.png)

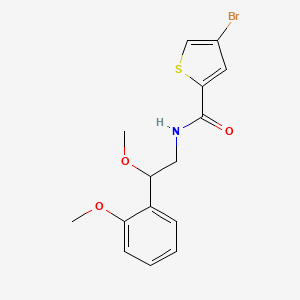

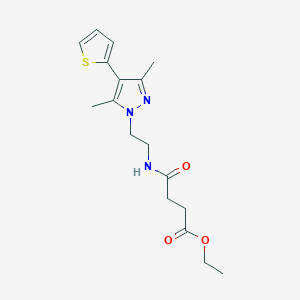

![N'-{[4-(2-hydroxyethoxy)thian-4-yl]methyl}-N-[(thiophen-2-yl)methyl]ethanediamide](/img/structure/B2706369.png)

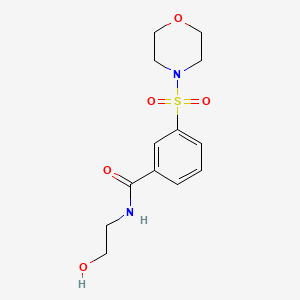

![N-isopropyl-3-[1-({2-[(4-methylphenyl)amino]-2-oxoethyl}thio)-5-oxo[1,2,4]triazolo[4,3-a]quinazolin-4(5H)-yl]propanamide](/img/structure/B2706373.png)

![3-[4-Methyl-6-oxo-2-(pyridin-4-yl)-1,6-dihydropyrimidin-5-yl]propanoic acid](/img/structure/B2706377.png)